molecular formula C26H28O6 B3040444 METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE CAS No. 20231-36-1

METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE

Cat. No.: B3040444
CAS No.: 20231-36-1
M. Wt: 436.5 g/mol
InChI Key: WYAMNJUPQNEGOI-VAFBSOEGSA-N
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Description

METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE is a synthetic carbohydrate derivative where the hydroxyl group at the 6-position of methyl α-D-mannopyranoside is substituted with a bulky trityl (triphenylmethyl) group. This modification serves as a protective group in organic synthesis, enhancing selectivity during glycosylation reactions by reducing steric hindrance at other hydroxyl sites.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5S,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22-,23+,24+,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAMNJUPQNEGOI-VAFBSOEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE involves the protection of the hydroxyl groups of mannopyranoside. The triphenylmethyl (trityl) group is commonly used as a protecting group for the hydroxyl group at the 6-position of the mannopyranoside. The reaction typically involves the use of trityl chloride in the presence of a base such as pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection and deprotection strategies as in laboratory synthesis. The process would be optimized for yield and purity, often involving chromatographic techniques for purification .

Chemical Reactions Analysis

Types of Reactions

METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the free hydroxyl group .

Scientific Research Applications

Synthesis of Methyl-6-O-Triphenylmethyl-Alpha-D-Mannopyranoside

MTPM is synthesized through a regioselective acylation method involving methyl α-D-mannopyranoside and triphenylmethyl chloride. The synthesis typically involves the following steps:

  • Preparation of Reactants : Methyl α-D-mannopyranoside is dissolved in a suitable solvent like dimethylformamide (DMF).
  • Reagent Addition : Triphenylmethyl chloride is added to the solution under controlled temperature conditions.
  • Purification : The product is purified using silica gel column chromatography.

The general reaction mechanism can be represented as follows:

Methyl α D mannopyranoside+Triphenylmethyl chlorideMethyl 6 O Triphenylmethyl alpha D mannopyranoside\text{Methyl }\alpha \text{ D mannopyranoside}+\text{Triphenylmethyl chloride}\rightarrow \text{Methyl 6 O Triphenylmethyl alpha D mannopyranoside}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of MTPM derivatives. For instance, research indicates that various methyl α-D-mannopyranoside derivatives exhibit significant antifungal and antibacterial activities.

Table 1: Antimicrobial Activity of MTPM Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
MTPM0.75 µg/mL8.00 µg/mL
Compound 21.00 µg/mL10.00 µg/mL
Compound 30.50 µg/mL7.50 µg/mL

These findings suggest that MTPM and its derivatives could serve as effective agents against various pathogens, with MIC values indicating potent activity.

Binding Affinity Studies

MTPM has also been studied for its binding affinity to specific receptors, which is crucial for understanding its therapeutic potential. Molecular docking studies have shown that MTPM demonstrates favorable binding interactions with target proteins, which could lead to the development of new therapeutic agents.

Table 2: Binding Affinities of MTPM Derivatives

CompoundTarget ProteinBinding Energy (kcal/mol)
MTPM4URO-8.5
Compound 24XE3-7.9
Compound 34URO-8.0

Case Study 1: Antifungal Activity

In a study examining the antifungal properties of various methyl α-D-mannopyranosides, it was found that MTPM exhibited significant efficacy against Candida species, with a notable reduction in fungal proliferation rates compared to control groups .

Case Study 2: Cancer Research

Another investigation assessed the antiproliferative effects of MTPM on Ehrlich ascites carcinoma cells, revealing an inhibition rate of approximately 10% at certain concentrations . This suggests potential applications in cancer therapeutics.

Mechanism of Action

The mechanism of action of METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE involves its role as a glycosyl donor or acceptor in biochemical reactions. It interacts with enzymes involved in glycan synthesis and degradation, influencing the formation and breakdown of glycosidic bonds. The trityl group serves as a protective group, allowing selective reactions at other positions on the mannopyranoside .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The trityl group in METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE distinguishes it from other methyl glycosides. Below is a comparative analysis with compounds from the evidence:

METHYL ALPHA-D-FUCOPYRANOSIDE
  • Molecular Formula : C₇H₁₄O₅
  • Molar Mass : 178.18 g/mol
  • Key Features: A 6-deoxy derivative of methyl α-D-galactopyranoside, lacking the hydroxyl group at the 6-position.
  • Applications : Used in studies of fucose-related biological processes, such as bacterial adhesion and lectin interactions.
  • Comparison: Unlike the trityl-protected mannopyranoside, this compound lacks a protective group, making it more reactive but less selective in synthetic applications.
Methyl α-D-Glucopyranoside Derivatives
  • Examples: Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (CAS: 19488-48-3) Methyl 2,3,4,6-tetrakis-O-(methylsulfonyl)-α-D-glucopyranoside (C₁₁H₂₂O₁₄S₄)
  • Key Features : Benzyl and methylsulfonyl groups serve as protective or activating groups.
  • Applications : Benzyl groups enhance solubility in organic solvents, while methylsulfonyl groups facilitate nucleophilic substitution reactions.
  • Comparison : The trityl group in the target compound offers superior steric protection compared to benzyl or methylsulfonyl groups, but its bulkiness may limit solubility in polar solvents.

Data Table: Comparative Properties

Compound Molecular Formula Molar Mass (g/mol) Substituents Reactivity Profile Common Applications
METHYL-6-O-TRIPHENYLMETHYL-α-D-MANNOPYRANOSIDE* C₂₅H₂₆O₅ 394.47 6-O-Trityl Low reactivity at O6 Glycosylation intermediates
METHYL ALPHA-D-FUCOPYRANOSIDE C₇H₁₄O₅ 178.18 6-Deoxy High reactivity at O6 Lectin-binding studies
Methyl α-D-glucopyranoside derivatives Varies (e.g., C₁₁H₂₂O₁₄S₄) Varies Benzyl, methylsulfonyl Moderate to high reactivity Protective group chemistry

Research Findings and Implications

  • Steric Effects: The trityl group in the target compound provides enhanced steric protection compared to deoxy or smaller substituents (e.g., in methyl fucopyranoside), reducing unwanted side reactions .
  • Solubility: Trityl-protected compounds are typically less polar than benzyl-protected analogs, favoring use in non-aqueous reaction systems .
  • Synthetic Utility : Trityl groups are selectively removable under mild acidic conditions, making them valuable in stepwise oligosaccharide synthesis.

Biological Activity

Methyl-6-O-triphenylmethyl-alpha-D-mannopyranoside (MTPM) is a carbohydrate derivative that has garnered attention for its potential biological activities. This article examines the biological activity of MTPM, focusing on its antimicrobial properties, structure-activity relationships (SAR), and molecular docking studies.

Chemical Structure and Synthesis

MTPM is synthesized through the selective protection of the hydroxyl groups in mannopyranoside, followed by the introduction of the triphenylmethyl (Trityl) group at the 6-position. The synthesis involves a series of reactions that ensure high yields and purity, allowing for subsequent biological evaluations.

Overview

Research indicates that MTPM exhibits promising antimicrobial activity against various bacterial and fungal strains. The biological evaluation of this compound has been conducted through in vitro assays, which measure the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Case Studies and Findings

  • Antibacterial Activity :
    • MTPM derivatives were tested against Gram-positive and Gram-negative bacteria. Notably, compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
    • Table 1: Antibacterial Activity of MTPM Derivatives :
    CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
    MTPMStaphylococcus aureus0.1250.250
    MTPMEscherichia coli0.2500.500
    MTPMBacillus subtilis0.1250.250
  • Antifungal Activity :
    • The antifungal efficacy was evaluated against strains such as Candida albicans and Aspergillus niger. Results indicated moderate to good antifungal activity.
    • Table 2: Antifungal Activity of MTPM Derivatives :
    CompoundFungal StrainMIC (mg/mL)
    MTPMCandida albicans0.500
    MTPMAspergillus niger1.000

Structure-Activity Relationships (SAR)

The SAR studies revealed that modifications at the C-6 position significantly influence the biological activity of mannopyranoside derivatives. The presence of bulky substituents like triphenylmethyl enhances lipophilicity, which is crucial for membrane penetration and interaction with target sites in microbial cells.

Molecular Docking Studies

To understand the interaction mechanisms between MTPM and microbial targets, molecular docking studies were performed using AutoDock Vina.

  • Binding Affinity : The docking results indicated strong binding affinities with key residues in bacterial proteins, suggesting that MTPM can effectively inhibit microbial growth by disrupting essential cellular functions.
  • Key Interactions : The analysis highlighted hydrogen bonds and hydrophobic interactions, which contribute to the stability of the drug-receptor complex.

Pharmacokinetic Properties

In silico pharmacokinetic assessments using software tools indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for MTPM derivatives. These properties suggest a potential for therapeutic applications in treating infections caused by resistant microbial strains.

Q & A

Q. What computational tools are recommended for modeling trityl-protected carbohydrate derivatives?

  • Answer : Use Gaussian or ORCA for DFT studies, focusing on dispersion-corrected functionals (e.g., B3LYP-D3) to account for π-π stacking between trityl groups. For docking studies, employ AutoDock Vina with force fields parameterized for carbohydrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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